2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid

Environmental Chemistry Food Safety Organic Synthesis

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid (CAS 380355-55-5), also designated as SYN503780 or SYN545910, is the primary carboxylic acid metabolite of the triketone herbicide bicyclopyrone. It is not a bioactive herbicide itself but a critical reference standard used for regulatory compliance in food and environmental monitoring.

Molecular Formula C11H12F3NO4
Molecular Weight 279.21 g/mol
CAS No. 380355-55-5
Cat. No. B3327761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid
CAS380355-55-5
Molecular FormulaC11H12F3NO4
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCOCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H12F3NO4/c1-18-4-5-19-6-8-7(10(16)17)2-3-9(15-8)11(12,13)14/h2-3H,4-6H2,1H3,(H,16,17)
InChIKeyOOHPBGRAQNINBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic Acid (CAS 380355-55-5) for Residue Analysis


2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid (CAS 380355-55-5), also designated as SYN503780 or SYN545910, is the primary carboxylic acid metabolite of the triketone herbicide bicyclopyrone [1]. It is not a bioactive herbicide itself but a critical reference standard used for regulatory compliance in food and environmental monitoring. Its structural core—a 2,6-disubstituted nicotinic acid bearing a 6-trifluoromethyl group and a 2-(2-methoxy-ethoxymethyl) side chain—was identified as the optimal substituent pattern for selective herbicidal activity during the discovery of bicyclopyrone, but this specific free acid form is solely relevant in an analytical metrological context [2].

Regulatory residue analysis standard (EPA 40 CFR § 180.682 / Codex)
UHPLC-HRMS metabolite quantification in food and environmental matrices
Reference material for matrix-matched calibration and ISO 17025 method validation

Why Analogs Cannot Substitute for 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic Acid in Residue Laboratories


In-class substitution is prohibited by international regulatory definitions. Legal tolerances for bicyclopyrone residues, such as those established by the U.S. EPA (40 CFR § 180.682) and the Codex Alimentarius, explicitly require the measurement of the 'common moieties SYN503780 and CSCD686480' and calculate them as the stoichiometric equivalent of the parent compound [1]. Using a different nicotinic acid analog would not satisfy the statutory residue definition, rendering the analytical result non-compliant. Furthermore, the target compound's distinct physicochemical properties, resulting from its terminal methoxy group, dictate different chromatographic retention times and ionization efficiencies compared to its demethylated or hydroxylated analogs, making independent method validation mandatory [2].

Regulatory residue definition
Only SYN503780 and CSCD686480 fulfill EPA/Codex requirements; other bicyclopyrone analogs are legally non-compliant for tolerance enforcement.
Chromatographic behavior
The terminal methoxy group dictates distinct retention and ionization; demethylated or hydroxylated analogs require independent method validation and cannot be directly substituted.
Calibration range mismatch
The parent herbicide bicyclopyrone standard covers a significantly lower concentration range; using it for metabolite quantification may introduce bias without re-validation.

Quantitative Differentiation of 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic Acid (CAS 380355-55-5)


Synthesizable at Scale with Documented Yield for Feasible Reference Material Production

A scalable, four-step synthesis has been specifically developed for this metabolite. When procuring for reference material production, this validated route is critical. The overall yield for the synthesis of the target compound SYN545910 is reported as 18.7%, which provides a reproducible benchmark for resynthesis and quality control that is absent for many other unoptimized bicyclopyrone trace impurities [1].

Scalable synthesis yield
Reported
18.7% over four steps
Supports feasible reference material resynthesis and cost estimation
Four-step formal [3+3] cycloaddition from commercial building blocks (Kwon, 2024)
Environmental Chemistry Food Safety Organic Synthesis Certified Reference Materials

Validated Analytical Range Matches Critical Residue Limits for Animal-Derived Products

The target compound has been specifically validated in a UHPLC-Q-Orbitrap HRMS method for animal-derived products. Its validated linear range of 0.1–10 μg/L is critical. While its primary analog CSCD686480 shares this range, the parent herbicide bicyclopyrone has a different range of 0.002–0.2 μg/L, meaning the metabolite cannot be quantified using the same calibration curve as the parent [1]. This necessitates a separate, analyte-specific reference standard for accurate quantification at regulatory levels.

Validated linear range
Head-to-head
Metabolite: 0.1–10 μg/L
Parent: 0.002–0.2 μg/L
Separate metabolite standard required; parent calibration curve does not cover metabolite regulatory levels
UHPLC-Q-Orbitrap HRMS, PRM positive ion mode (Chen et al., 2023)
Analytical Chemistry Food Safety Method Validation Mass Spectrometry

Method Recovery and Precision Profile Suitable for ISO 17025 Accreditation Requirements

In the same validated method, the recovery of the target compound SYN503780 across low, medium, and high spiked levels in blank animal-derived matrices was 84.5%–107.9%, with an RSD(n=6) of 3.5%–8.6%. This performance profile is comparable to the data reported for the co-eluting analog CSCD686480 in the same study, confirming both can be simultaneously quantified with acceptable accuracy, but it further substantiates that the separate standard is needed to independently verify instrument performance for this specific retention time window [1].

Method recovery & precision
Reported
84.5–107.9% recovery; RSD 3.5–8.6%
Supports ISO 17025 method accreditation for residue laboratories
Spiked blank animal-derived matrix, n=6 per level (Chen et al., 2023)
Quality Control Method Validation Residue Analysis ISO 17025

Regulatory Mandate: Required Standard for EPA and Codex Residue Compliance

The U.S. EPA's 40 CFR § 180.682 mandates that compliance with tolerances for bicyclopyrone residues is determined by measuring the sum of SYN503780 and CSCD686480, calculated as the stoichiometric equivalent of bicyclopyrone. This legally binding text explicitly names the target compound as one of the only two analytes required for enforcement. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) applies the same residue definition, setting an ADI of 0–0.003 mg/kg body weight for bicyclopyrone and its structurally-related metabolites including SYN503780 [1][2].

Regulatory mandate
Class-level
EPA 40 CFR § 180.682 names SYN503780 as required analyte
Legally required standard for import/export compliance testing
JMPR 2017 evaluation; ADI 0–0.003 mg/kg bw context
Pesticide Regulation Food Law Regulatory Science Maximum Residue Limits

Procurement-Driven Application Scenarios for 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic Acid


Certified Reference Material (CRM) Production for ISO 17025 Residue Laboratories

Commercial and government residue laboratories require a certified, high-purity standard of this exact compound to calibrate LC-MS/MS systems for the quantification of the SYN503780 moiety. This is a non-negotiable regulatory requirement derived from 40 CFR § 180.682, ensuring that tolerance compliance determinations are legally defensible [1].

In-House Quality Control for Import/Export Compliance Testing

Food manufacturers and commodity traders testing corn, wheat, barley, or animal-derived products destined for the U.S. or Codex-adherent markets must use this specific metabolite standard as part of their analytical method. The validated linear range of 0.1–10 µg/L provides a direct target performance specification for method setup [2].

Environmental Fate and Soil Dissipation Studies

Environmental chemists studying the persistence and mobility of bicyclopyrone require the pure metabolite to spike into soil and water samples. The documented synthesis yield and methodology provide a path for producing larger quantities needed for lysimeter or field dissipation studies, where isotopic labeling may be incorporated [3].

Metabolic Pathway and Toxicokinetic Research

Researchers investigating the species-specific metabolism of HPPD-inhibitor herbicides in plants and mammals use this compound as a definitive analytical marker. Its validated existence as a primary O-demethylation product (distinct from the parent bicyclopyrone) allows for the tracking of metabolic weak points—the very feature exploited to achieve crop selectivity [2].

Application
Selection Property
Validation Focus
ISO 17025 residue laboratory CRM production
High-purity identity as SYN503780 for LC-MS/MS calibration
Calibration accuracy and matrix effect evaluation
Import/export compliance QC for food and feed
Metabolite-specific standard meeting EPA/Codex residue definition
Method setup within target concentration window
Environmental fate and soil dissipation studies
Synthesizable metabolite for spiking experiments
Recovery and stability in soil/water matrices
Plant/mammal metabolic pathway research
Analytical marker for O-demethylation pathway
Selectivity against parent and other transformation products
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